N-(2,6-dimethylphenyl)-N'-(3-methylbutyl)ethanediamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylphenyl group and an isopentylethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with isopentylamine. The reaction conditions often include the use of solvents such as acetic acid and toluene, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE shares structural similarities with lidocaine, a well-known local anesthetic.
Procainamide: Another similar compound with antiarrhythmic properties.
Tocainide: Similar in structure and used for its antiarrhythmic effects
Uniqueness
N-(2,6-DIMETHYLPHENYL)-N-ISOPENTYLETHANEDIAMIDE is unique due to its specific substitution pattern and the presence of the isopentylethanediamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(3-methylbutyl)oxamide |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)8-9-16-14(18)15(19)17-13-11(3)6-5-7-12(13)4/h5-7,10H,8-9H2,1-4H3,(H,16,18)(H,17,19) |
InChI Key |
VLOWMPFZNVLWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC(C)C |
Origin of Product |
United States |
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